molecular formula C13H15Cl2N5O3 B275992 4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE

Cat. No.: B275992
M. Wt: 360.19 g/mol
InChI Key: HAPXZJVGRIYXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a molecular formula of C13H15Cl2N5O3 and a molecular weight of 360.19 g/mol. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features a dichloromethoxybenzyl group and an aminoethyl group, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of oxadiazoles with acid chlorides . The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.

Scientific Research Applications

4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichloromethoxybenzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

4-AMINO-N-(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can be compared with other oxadiazole derivatives, such as:

    2-amino-1,3,4-oxadiazole: Known for its antimicrobial properties.

    5-phenyl-1,2,4-oxadiazole: Studied for its anticancer activity.

    3,5-dimethyl-1,2,4-oxadiazole: Used in the synthesis of pharmaceuticals.

The unique combination of the dichloromethoxybenzyl group and the oxadiazole ring in this compound distinguishes it from other similar compounds, potentially offering enhanced biological activity and specificity .

Properties

Molecular Formula

C13H15Cl2N5O3

Molecular Weight

360.19 g/mol

IUPAC Name

4-amino-N-[2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H15Cl2N5O3/c1-22-11-7(4-8(14)5-9(11)15)6-17-2-3-18-13(21)10-12(16)20-23-19-10/h4-5,17H,2-3,6H2,1H3,(H2,16,20)(H,18,21)

InChI Key

HAPXZJVGRIYXPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1CNCCNC(=O)C2=NON=C2N)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNCCNC(=O)C2=NON=C2N

Origin of Product

United States

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